molecular formula C8H5BrClNO2S B1410429 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride CAS No. 1805188-81-1

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride

Cat. No.: B1410429
CAS No.: 1805188-81-1
M. Wt: 294.55 g/mol
InChI Key: CCRVYRJYMURINU-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methyl substituents on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride typically involves multiple steps:

    Nitration: The addition of a nitro group, which is subsequently converted to a cyano group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron (Fe) as a catalyst.

    Nucleophilic Substitution: Reagents like amines (R-NH2) under basic conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Brominated Derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride involves its reactive functional groups:

    Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds.

    Cyano Group: Can participate in various organic transformations, including nucleophilic addition and substitution reactions.

    Bromine Atom: Influences the reactivity of the benzene ring, making it more susceptible to further functionalization.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-5-cyano-2-methylbenzenesulfonyl chloride: Similar structure but with a bromomethyl group instead of a bromine atom.

    2-Cyano-5-methylbenzenesulfonyl chloride: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications in research and industry.

Properties

IUPAC Name

4-bromo-2-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-8(14(10,12)13)6(4-11)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRVYRJYMURINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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